molecular formula C6H5BrFNO2S B13480909 2-Amino-3-bromobenzene-1-sulfonyl fluoride

2-Amino-3-bromobenzene-1-sulfonyl fluoride

Katalognummer: B13480909
Molekulargewicht: 254.08 g/mol
InChI-Schlüssel: ADAMYZPTNCGYIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-bromobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H5BrFNO2S. This compound is characterized by the presence of an amino group, a bromine atom, and a sulfonyl fluoride group attached to a benzene ring. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromobenzene-1-sulfonyl fluoride typically involves the bromination of 2-aminobenzenesulfonyl fluoride. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-bromobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions include substituted benzene derivatives, oxidized or reduced amino compounds, and coupled products with extended aromatic systems.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-bromobenzene-1-sulfonyl fluoride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 2-Amino-3-bromobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites in proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or modify protein function, making it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-4-bromobenzene-1-sulfonyl fluoride
  • 2-Amino-3-chlorobenzene-1-sulfonyl fluoride
  • 2-Amino-3-bromobenzene-1-sulfonamide

Uniqueness: 2-Amino-3-bromobenzene-1-sulfonyl fluoride is unique due to the specific positioning of the bromine atom and the sulfonyl fluoride group. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research applications.

Eigenschaften

Molekularformel

C6H5BrFNO2S

Molekulargewicht

254.08 g/mol

IUPAC-Name

2-amino-3-bromobenzenesulfonyl fluoride

InChI

InChI=1S/C6H5BrFNO2S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3H,9H2

InChI-Schlüssel

ADAMYZPTNCGYIM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Br)N)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.